2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Scientific Research Applications
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound exhibits high GI absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.17 cm/s . The compound has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions can significantly impact the compound’s effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the dioxaborolane moiety.
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester used in organic synthesis.
Uniqueness
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to simpler boronic acids and esters. The presence of the trifluoromethoxy group increases its electron-withdrawing capability, making it more reactive in cross-coupling reactions .
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBOCUXUQSDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073477-73-2 | |
Record name | 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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